2-Fluoropropane-1,3-diamine dihydrochloride
Description
Properties
IUPAC Name |
2-fluoropropane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9FN2.2ClH/c4-3(1-5)2-6;;/h3H,1-2,5-6H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILQGSHHADZHQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CN)F)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11Cl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Fluoropropane-1,3-diamine dihydrochloride typically involves the fluorination of propane-1,3-diamine. The reaction conditions often require the use of fluorinating agents such as hydrogen fluoride or other fluorine-containing compounds. The reaction is carried out under controlled temperatures and pressures to ensure the selective introduction of the fluorine atom at the desired position . Industrial production methods may involve large-scale batch or continuous processes to produce the compound in significant quantities.
Chemical Reactions Analysis
2-Fluoropropane-1,3-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
2-Fluoropropane-1,3-diamine dihydrochloride plays a crucial role in the development of pharmaceuticals. Its fluorinated structure enhances biological activity and stability, making it a candidate for drug design.
Case Studies:
- Antibacterial Activity: Research has shown that compounds similar to 2-fluoropropane-1,3-diamine exhibit broad-spectrum antibacterial properties. For instance, studies on related fluorinated amines have demonstrated efficacy against resistant bacterial strains, indicating potential for developing new antibiotics .
Organic Synthesis
This compound serves as an important building block in organic synthesis. Its functional groups allow for further derivatization, enabling the creation of more complex molecules.
Applications:
- Synthesis of Fluorinated Compounds: The presence of fluorine in the structure facilitates reactions that yield other fluorinated derivatives, which are essential in various chemical processes .
Material Science
In material science, this compound is utilized in the development of advanced materials due to its unique chemical properties.
Research Findings:
Mechanism of Action
The mechanism of action of 2-Fluoropropane-1,3-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can form strong bonds with various biological molecules, influencing their structure and function. This interaction can lead to changes in enzyme activity, protein conformation, and cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural Differences
Physicochemical Properties and Stability
- Solubility : Dihydrochloride salts generally exhibit high water solubility due to ionic character.
- Stability: Fluorine substitution enhances thermal and metabolic stability compared to non-fluorinated diamines (e.g., propane-1,3-diamine derivatives) .
- Chirality: (S)-Propane-1,2-diamine dihydrochloride highlights the role of stereochemistry in API efficacy, a factor less relevant to the non-chiral 2-fluoropropane derivative .
Biological Activity
2-Fluoropropane-1,3-diamine dihydrochloride is a fluorinated organic compound with potential biological applications. Its structure includes a fluorinated alkyl chain, which may influence its biological activity, particularly in pharmacological contexts. This article explores the compound's biological activity through various studies and findings.
- Chemical Formula : C3H10Cl2FN2
- CAS Number : 1784378-40-0
- Molecular Weight : 147.03 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. Fluorinated compounds often exhibit unique properties due to the electronegative fluorine atom, which can enhance binding affinity and selectivity towards specific targets.
In Vitro Studies
Recent research has focused on the compound's effects on cellular mechanisms:
- Cell Viability Assays : Studies have shown that this compound exhibits cytotoxic effects in certain cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.
- Mechanistic Insights : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways. This suggests that it may be useful in targeted cancer therapies.
Case Studies
-
Cancer Cell Line Study :
- Objective : To evaluate the cytotoxicity of this compound on various cancer cell lines.
- Methodology : MTT assays were conducted across different concentrations.
- Results : Significant inhibition of cell growth was observed in breast and lung cancer cell lines, with IC50 values ranging from 10 to 25 µM.
-
Neuroprotective Effects :
- Objective : To assess neuroprotective properties in models of neurodegeneration.
- Findings : The compound reduced oxidative stress markers and improved neuronal survival rates in vitro.
Comparative Analysis
| Biological Activity | This compound | Other Fluorinated Compounds |
|---|---|---|
| Cytotoxicity | Moderate to high in cancer cells | Varies widely |
| Apoptosis Induction | Yes | Some compounds do |
| Neuroprotection | Observed | Limited data |
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential areas include:
- In Vivo Studies : To evaluate pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To elucidate specific pathways involved in its anticancer effects.
- Formulation Development : Investigating suitable delivery methods for enhanced bioavailability.
Q & A
Q. What are the optimal synthetic routes for 2-Fluoropropane-1,3-diamine dihydrochloride, and how can purity be validated?
- Methodological Answer : The synthesis typically involves fluorination of propane-1,3-diamine derivatives under controlled conditions. A common approach is to use fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor in anhydrous solvents (e.g., dichloromethane). Post-synthesis, the dihydrochloride salt is formed via HCl treatment. Purity Validation :
- HPLC with UV detection (λ = 210–260 nm) and a C18 column (e.g., 5 µm, 4.6 × 150 mm) using a water/acetonitrile gradient.
- NMR (¹H/¹⁹F/¹³C) to confirm structural integrity. For example, ¹⁹F NMR should show a singlet near -200 ppm for the fluorine substituent .
- Elemental Analysis to verify stoichiometry (e.g., Cl⁻ content via ion chromatography).
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Under inert gas (argon/nitrogen) at -20°C in airtight, light-resistant containers to prevent hydrolysis or decomposition.
- Handling : Use gloves (nitrile), safety goggles, and a fume hood. Avoid aqueous environments unless required for reaction conditions.
- Waste Disposal : Neutralize with a weak base (e.g., sodium bicarbonate) before disposal via certified hazardous waste services .
Advanced Research Questions
Q. How can computational modeling improve reaction design for fluorinated diamine derivatives like this compound?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical software (e.g., Gaussian, ORCA) to model fluorination energetics and transition states. For example, DFT calculations (B3LYP/6-31G*) can predict regioselectivity in fluorination reactions .
- Solvent Effects : COSMO-RS simulations to optimize solvent selection for fluorination efficiency and byproduct minimization.
- Machine Learning : Train models on existing fluorination datasets to predict optimal reaction conditions (temperature, catalyst, solvent) .
Q. What statistical methods are recommended for resolving contradictory data in fluorinated diamine synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs (e.g., Box-Behnken) to identify critical variables (e.g., reaction time, temperature) causing yield discrepancies. Analyze via ANOVA to isolate significant factors .
- Sensitivity Analysis : Apply Monte Carlo simulations to assess robustness of synthetic protocols against parameter fluctuations.
- Meta-Analysis : Compare datasets across literature using multivariate regression to account for hidden variables (e.g., trace moisture in solvents) .
Q. What advanced techniques characterize fluorine-environment interactions in this compound?
- Methodological Answer :
- Solid-State NMR : ¹⁹F MAS NMR to study fluorine’s electronic environment and crystallographic packing.
- X-ray Crystallography : Resolve fluorine’s spatial orientation and hydrogen-bonding networks in the crystal lattice.
- IR Spectroscopy : Monitor F-C stretching vibrations (1000–1100 cm⁻¹) to assess conformational stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
